molecular formula C47H83NO17 B3427804 Maduramicin CAS No. 61991-54-6

Maduramicin

Cat. No. B3427804
CAS RN: 61991-54-6
M. Wt: 934.2 g/mol
InChI Key: WQGJEAMPBSZCIF-HKSLRPGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maduramicin is an antiprotozoal agent used in veterinary medicine to prevent coccidiosis . It is a natural chemical compound first isolated from the actinomycete Actinomadura rubra .


Synthesis Analysis

The biosynthetic gene cluster (BGC) of Maduramicin has been identified through whole-genome sequencing of a Maduramicin-producing industrial strain of Actinomadura sp. J1-007 . The identified BGCs were analyzed in silico to predict the biosynthetic pathway of Maduramicin .


Molecular Structure Analysis

The molecular formula of Maduramicin is C47H83NO17 . More detailed structural analysis can be found in various databases and scientific literature .


Chemical Reactions Analysis

Maduramicin has been studied for its effects on cell proliferation and apoptosis . It has been found to affect multiple molecular mechanisms in primary chicken myocardial cells .


Physical And Chemical Properties Analysis

Maduramicin has a molecular weight of 934.16 . More detailed physical and chemical properties can be found in various databases and scientific literature .

Safety And Hazards

Maduramicin is known to have a relatively narrow safety range, with necrosis or degeneration of cardiac and skeletal muscles as a hallmark . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of Maduramicin research could involve further understanding of its biosynthetic mechanism and exploring the potential for metabolic engineering of Maduramicin-producing microorganisms for overproduction and development of Maduramicin analogs .

properties

IUPAC Name

azane;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGJEAMPBSZCIF-HKSLRPGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H83NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

934.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maduramicin

CAS RN

84878-61-5
Record name Maduramicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084878615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maduramicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11525
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maduramicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,040
Citations
X Chen, Y Gu, K Singh, C Shang, M Barzegar, S Jiang… - PloS one, 2014 - journals.plos.org
… Here, for the first time, we show that maduramicin executes its toxicity at least by inhibiting cell proliferation and inducing cell death in myoblasts (C2C12, RD and Rh30). Maduramicin …
Number of citations: 26 journals.plos.org
MT Gutiérrez-Lugo, B Lotina-Hennsen… - … für Naturforschung C, 1999 - degruyter.com
… isolated maduramicin (1) in high yields from the actinomycete MIV2B(31) obtained from a soil sample col lected in a volcanic area of the State of Baja Cali fornia, Mexico. Maduramicin …
Number of citations: 12 www.degruyter.com
HRU TSOU, S RAJAN, R FIALA… - The Journal of …, 1984 - jstage.jst.go.jp
… a by double quantum NMR techniques on natural abundance maduramicin, which … maduramicin a and B, we were able to determine the structure of the minor component, maduramicin …
Number of citations: 36 www.jstage.jst.go.jp
GA Ellestad, N Canfield, RA Leese… - The Journal of …, 1986 - jstage.jst.go.jp
… referred to as maduramicin. These … Maduramicin is about an order of magnitude more potent than monensin as an anticoccidial agent. 2-4) During development efforts on maduramicin …
Number of citations: 16 www.jstage.jst.go.jp
X Chen, L Chen, S Jiang… - Journal of Applied …, 2018 - Wiley Online Library
… It has been reported that maduramicin may cause heart and skeletal muscle cell damage, … that maduramicin induced apoptosis and necrosis in rat myocardial cells (H9c2). Maduramicin …
H Ni, L Peng, X Gao, H Ji, J Ma, Y Li, S Jiang - … and environmental safety, 2019 - Elsevier
… , while maduramicin's threat to … maduramicin in adult zebrafish. Primarily, we obtained that the 96-h median lethal concentration (96 h LC 50 ) of adult zebrafish exposure to maduramicin …
Number of citations: 81 www.sciencedirect.com
R Liu, F Fang, Z An, R Huang, Y Wang… - Journal of Industrial …, 2020 - academic.oup.com
… Maduramicin is the most efficient and possesses the largest … -genome sequencing of a maduramicin-producing industrial … the biosynthetic pathway of maduramicin. We then developed a …
Number of citations: 6 academic.oup.com
G Magdy, AFA Hakiem, F Belal, AM Abdel-Megied - Food chemistry, 2021 - Elsevier
… determination of salinomycin and maduramicin directly without prior derivatization for the … μM and 1.34 μM for salinomycin and maduramicin, respectively. The developed method has …
Number of citations: 58 www.sciencedirect.com
X Chen, Y Zhang, S Jiang, S Huang - Toxicology, 2019 - Elsevier
… Here we show that maduramicin induced apoptosis of skeletal muscle cells by … maduramicin-induced apoptosis in C2C12 cells. Furthermore, we found that treatment with …
Number of citations: 11 www.sciencedirect.com
SD Folz, BL Lee, LH Nowakowski, GA Conder - Veterinary Parasitology, 1988 - Elsevier
… In the mixed Eimeria species infections, however, birds treated with maduramicin had … 6 mcg ml −1 ), and maduramicin and lasalocid least potent (inactive at ⩽ 10 −3 mcg ml −1 ). …
Number of citations: 68 www.sciencedirect.com

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